molecular formula C7H10Cl2N2O2 B13585181 3-(Aminomethyl)pyridine-2-carboxylicaciddihydrochloride

3-(Aminomethyl)pyridine-2-carboxylicaciddihydrochloride

Cat. No.: B13585181
M. Wt: 225.07 g/mol
InChI Key: OFKAEEVQGPXEGU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride is a compound that has gained significant attention in various fields of research and industry due to its unique properties and potential implications. It is known for its molecular formula C7H10Cl2N2O2 and molecular weight of 225.1.

Preparation Methods

The synthesis of 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride involves several steps. One common method includes the use of 3-cyanopyridine as a starting material, which undergoes catalytic hydrogenation in the presence of Raney nickel to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, DMF, and Grignard reagents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted pyridines and other heterocyclic compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds . Additionally, it has applications in the industry as a precursor for the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction . This property makes it valuable in various chemical processes, including organic synthesis and pharmaceutical production.

Comparison with Similar Compounds

3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride can be compared with other similar compounds such as 3-(Aminomethyl)pyridine and 3-Pyridylmethanamine . While these compounds share some structural similarities, 3-(Aminomethyl)pyridine-2-carboxylic acid dihydrochloride is unique due to its specific functional groups and properties, which make it particularly useful in certain applications.

Properties

Molecular Formula

C7H10Cl2N2O2

Molecular Weight

225.07 g/mol

IUPAC Name

3-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C7H8N2O2.2ClH/c8-4-5-2-1-3-9-6(5)7(10)11;;/h1-3H,4,8H2,(H,10,11);2*1H

InChI Key

OFKAEEVQGPXEGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)CN.Cl.Cl

Origin of Product

United States

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